Methyl 2-{[(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate
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Overview
Description
Methyl 2-{[(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 2,2,2-trichloroethylamine to form an intermediate. This intermediate is then reacted with methyl 2-aminobenzoate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: Chlorine atoms can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-{[(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-{[(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(2,2,2-trichloro-1-{[(2-thienylcarbonyl)amino}ethyl)amino]benzoate
- 2-Methyl-N-[2,2,2-trichloro-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbamothioyl}amino]ethylpropanamide
Uniqueness
Methyl 2-{[(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate is unique due to its specific combination of functional groups and aromatic rings. This structure imparts distinctive chemical properties, making it valuable for specialized applications in research and industry .
Biological Activity
Methyl 2-{[(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate is a complex organic compound with notable biological activity. This article discusses its synthesis, biological effects, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C18H14Cl5N3O3S
- Molecular Weight : 485.6 g/mol
- IUPAC Name : this compound
- InChI Key : ZBRCWGFTQYJPAB-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 2-methylbenzoyl chloride and 2,2,2-trichloroethylamine. The process includes:
- Formation of an Intermediate : Reaction with a base to form an amide.
- Final Product Formation : Reaction with 2,4-dichlorophenyl isothiocyanate.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that trichloro derivatives can inhibit the growth of various bacterial strains by disrupting their cellular functions.
- Antifungal Effects : Similar compounds have demonstrated efficacy against fungal pathogens by impairing cell wall synthesis.
Anticancer Potential
Recent studies have explored the anticancer potential of related compounds. For example:
- Cell Line Studies : In vitro studies on cancer cell lines have shown that these compounds can induce apoptosis (programmed cell death) through mitochondrial pathways.
- Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways that promote cell survival and proliferation.
Toxicity and Safety
While the biological activity is promising, toxicity assessments are crucial:
- In Vitro Toxicity : Initial toxicity assays indicate that while some derivatives exhibit potent biological activity, they also display cytotoxic effects at higher concentrations.
- Safety Profile : Further studies are needed to establish a comprehensive safety profile for potential therapeutic applications.
Case Studies
-
Antimicrobial Activity Against E. coli :
- A study evaluated the effectiveness of the compound against E. coli strains showing a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Results indicated significant bactericidal effects within 24 hours of exposure.
-
Anticancer Activity in Breast Cancer Models :
- In vivo studies utilizing murine models showed that treatment with the compound resulted in a 50% reduction in tumor size compared to control groups.
- Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Weight | Antimicrobial Activity | Anticancer Potential |
---|---|---|---|
Compound A | 485.6 g/mol | Moderate | High |
Compound B | 437.6 g/mol | High | Moderate |
Compound C | 426.5 g/mol | Low | High |
Properties
Molecular Formula |
C18H14Cl5N3O3S |
---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
methyl 2-[[2,2,2-trichloro-1-[(2,4-dichlorobenzoyl)amino]ethyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C18H14Cl5N3O3S/c1-29-15(28)11-4-2-3-5-13(11)24-17(30)26-16(18(21,22)23)25-14(27)10-7-6-9(19)8-12(10)20/h2-8,16H,1H3,(H,25,27)(H2,24,26,30) |
InChI Key |
CHZALIPYAQBMQG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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